Tetratetracontane
Tetratetracontane
Tetratetracontane is a long chain alkane. It is the main constituents of essential oils from Euphorbia macroclada. Coadsorption of tetratetracontane and [Na(H2O)P5W30O110] results in single, isolated surfactant-encapsulated clusters on a buffer layer of tetratetracontane, which was determined by scanning tunneling microscopy. Thermooxidative degradation of tetratetracontane has been reported.
Tetratetracontane is a long-chain alkane consisting of an unbranched chain of 44 carbon atoms. It has a role as a human metabolite.
Tetratetracontane is a long-chain alkane consisting of an unbranched chain of 44 carbon atoms. It has a role as a human metabolite.
Brand Name:
Vulcanchem
CAS No.:
7098-22-8
VCID:
VC21255703
InChI:
InChI=1S/C44H90/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3
SMILES:
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Molecular Formula:
C44H90
Molecular Weight:
619.2 g/mol
Tetratetracontane
CAS No.: 7098-22-8
Cat. No.: VC21255703
Molecular Formula: C44H90
Molecular Weight: 619.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tetratetracontane is a long chain alkane. It is the main constituents of essential oils from Euphorbia macroclada. Coadsorption of tetratetracontane and [Na(H2O)P5W30O110] results in single, isolated surfactant-encapsulated clusters on a buffer layer of tetratetracontane, which was determined by scanning tunneling microscopy. Thermooxidative degradation of tetratetracontane has been reported. Tetratetracontane is a long-chain alkane consisting of an unbranched chain of 44 carbon atoms. It has a role as a human metabolite. |
|---|---|
| CAS No. | 7098-22-8 |
| Molecular Formula | C44H90 |
| Molecular Weight | 619.2 g/mol |
| IUPAC Name | tetratetracontane |
| Standard InChI | InChI=1S/C44H90/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
| Standard InChI Key | KMXFZRSJMDYPPG-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
| Boiling Point | 548.0 °C |
| Melting Point | 87.5 °C |
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